

An In-depth Technical Guide on N-Nitrosodiisobutylamine (NDiBA) Contaminants

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Compound of Interest

Compound Name: **N-Nitrosodiisobutylamine**

Cat. No.: **B125298**

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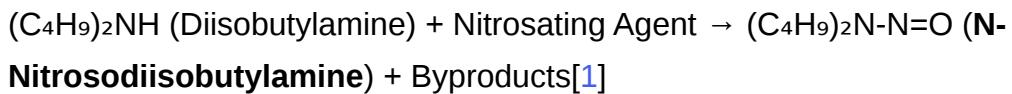
Introduction

N-Nitrosodiisobutylamine (NDiBA) is a member of the N-nitrosamine class of compounds, which are classified as probable human carcinogens.^{[1][2][3]} The presence of N-nitrosamine impurities in pharmaceutical products has become a significant concern for regulatory agencies and the pharmaceutical industry worldwide.^{[2][4]} Since the initial discovery of N-nitrosodimethylamine (NDMA) in valsartan drug products in 2018, regulatory scrutiny has intensified, leading to numerous drug recalls and the establishment of stringent guidelines to control these impurities.^[3] This guide provides a comprehensive overview of NDiBA, including its formation, toxicology, analytical detection, and mitigation strategies, to support professionals in ensuring the safety and quality of pharmaceutical products.

Formation Pathways of N-Nitrosodiisobutylamine

The formation of NDiBA, like other N-nitrosamines, requires the presence of a secondary amine (diisobutylamine) and a nitrosating agent under specific conditions.^{[1][5]}

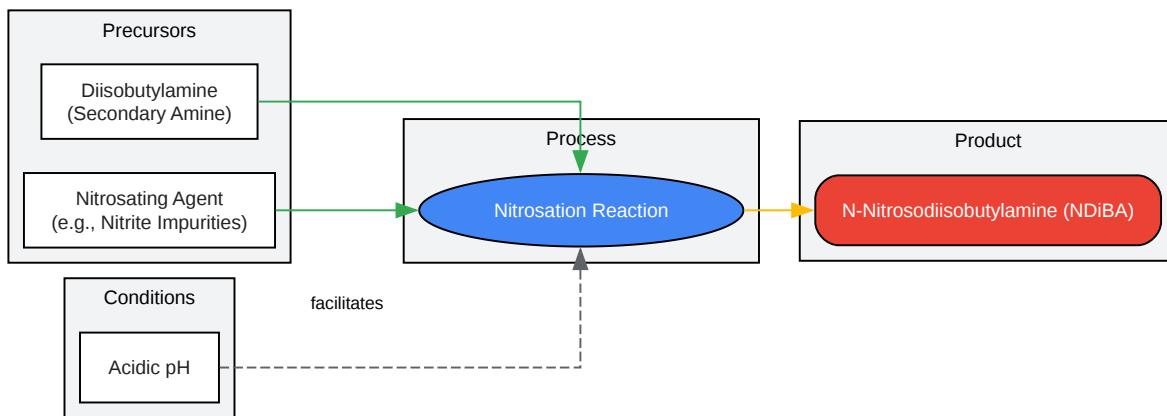
General Reaction Scheme:



The key factors contributing to its formation in pharmaceutical manufacturing include:

- Presence of Secondary Amines: Diisobutylamine can be present as a reagent, intermediate, or degradation product in the synthesis of active pharmaceutical ingredients (APIs).
- Presence of Nitrosating Agents: Nitrous acid, formed from nitrites (often present as trace impurities in excipients, water, and solvents) under acidic conditions, is a common nitrosating agent.[3][5] Other nitrosating agents include alkyl nitrites, nitrosyl halides, and nitrogen oxides.[5]
- Favorable Reaction Conditions: The nitrosation process is often enhanced at an acidic pH.[5]

Potential root causes for contamination can stem from various points in the manufacturing process, including the synthesis of the API, the formulation of the drug product, and even degradation during storage.[2][3]



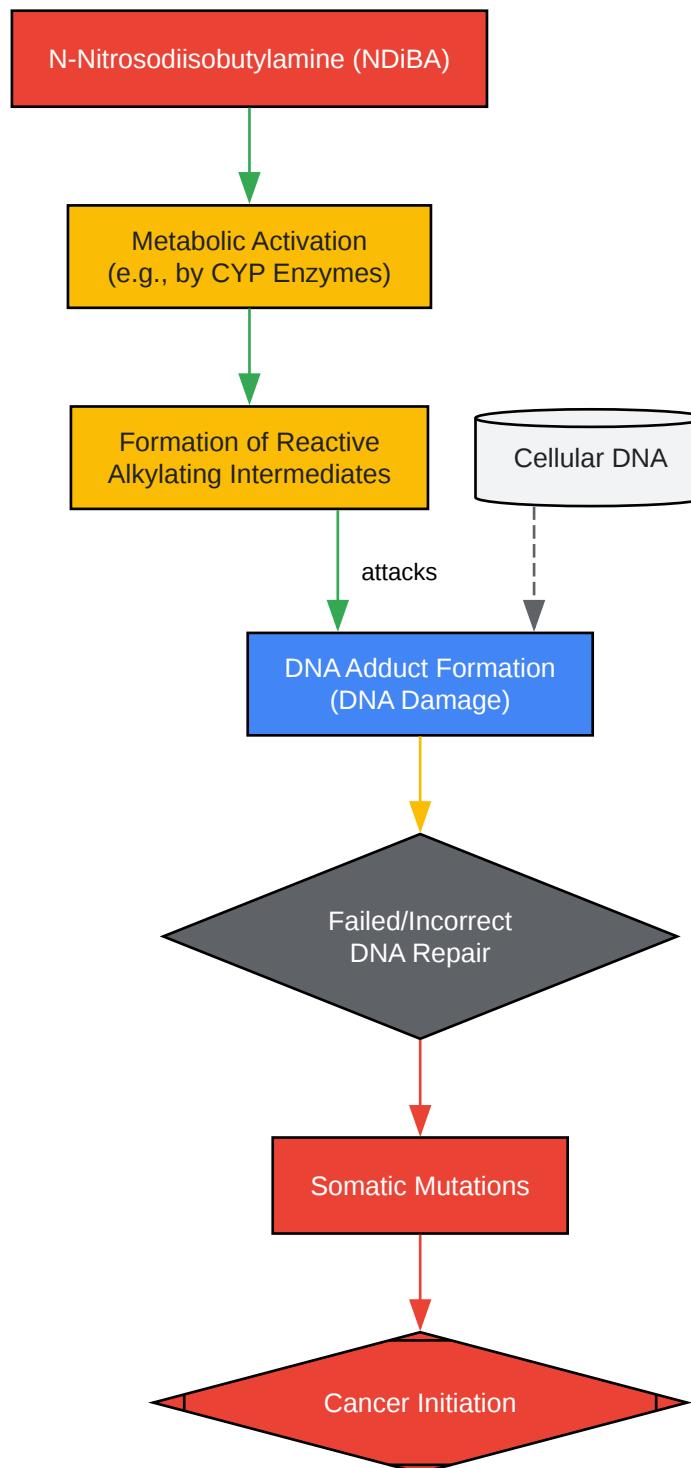
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Caption: General formation pathway of **N-Nitrosodiisobutylamine (NDiBA)**.

Toxicology and Health Risks

N-nitrosamines are a class of highly potent mutagenic impurities, and many are classified as probable human carcinogens.[6]

- Genotoxicity: The primary mechanism of toxicity for N-nitrosamines is genotoxicity.[6] Following metabolic activation, they can form alkylating agents that damage DNA. This DNA damage, if not properly repaired by the cell, can lead to mutations and chromosomal alterations, which can initiate the process of carcinogenesis.[6][7]
- Carcinogenicity: Animal studies have demonstrated that exposure to N-nitrosamines can lead to the formation of tumors in various organs, including the liver, lungs, kidneys, and esophagus.[7][8][9] The International Agency for Research on Cancer (IARC) has classified several N-nitrosamines in Group 2A ("probably carcinogenic to humans") or Group 2B ("possibly carcinogenic to humans").[6]



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Caption: Simplified signaling pathway of NDiBA-induced genotoxicity.

Regulatory Landscape and Acceptable Intake Limits

To address the risks posed by nitrosamine impurities, regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established acceptable intake (AI) limits.[\[10\]](#)[\[11\]](#) These limits are based on toxicological data and are designed to correspond to a negligible lifetime cancer risk.[\[11\]](#)

The FDA has developed a "Carcinogenic Potency Categorization Approach" (CPCA) to assign AI limits to nitrosamines based on their structural features.[\[12\]](#)

Table 1: Summary of Acceptable Intake (AI) Limits for Selected Nitrosamines

Nitrosamine Compound	Abbreviation	FDA Recommended AI Limit (ng/day)	EMA AI Limit (ng/day)
N-Nitrosodimethylamine	NDMA	96	96
N-Nitrosodiethylamine	NDEA	26.5	26.5
N-Nitroso-N-methyl-4-aminobutyric acid	NMBA	96	96
N-Nitrosodiisopropylamine	NDIPA	26.5	26.5
N-Nitrosoethylisopropylamine	NEIPA	26.5	26.5
N-Nitrosodiisobutylamine	NDiBA	Not explicitly listed, ICH M7 approach applies [13]	Not explicitly listed, ICH M7 approach applies
Default (for unknown nitrosamines)	-	26.5	18

Note: For nitrosamines without a published specific limit, such as NDiBA, the approach outlined in the ICH M7(R1) guideline for mutagenic impurities should be used to determine an

acceptable limit, which often defaults to a conservative value.[\[13\]](#) The FDA may also use the CPCA to assign a limit.

Analytical Detection and Quantification

Sensitive and specific analytical methods are crucial for the detection and quantification of trace-level NDiBA impurities in APIs and drug products.[\[7\]](#)[\[8\]](#) The most commonly employed techniques are based on chromatography coupled with mass spectrometry.

Table 2: Key Analytical Methodologies for NDiBA Detection

Technique	Abbreviation	Common Detector	Key Advantages
Liquid Chromatography-Mass Spectrometry	LC-MS/MS	Triple Quadrupole (QqQ)	High sensitivity and specificity, suitable for both volatile and non-volatile nitrosamines. [1]
Gas Chromatography-Mass Spectrometry	GC-MS	Mass Spectrometer (MS)	Excellent for volatile nitrosamines, provides structural information. [1] [8]
High-Performance Liquid Chromatography	HPLC-UV	UV Detector	Less sensitive and specific than MS methods, but can be used for purification and quantification at higher levels. [1]

Experimental Protocols

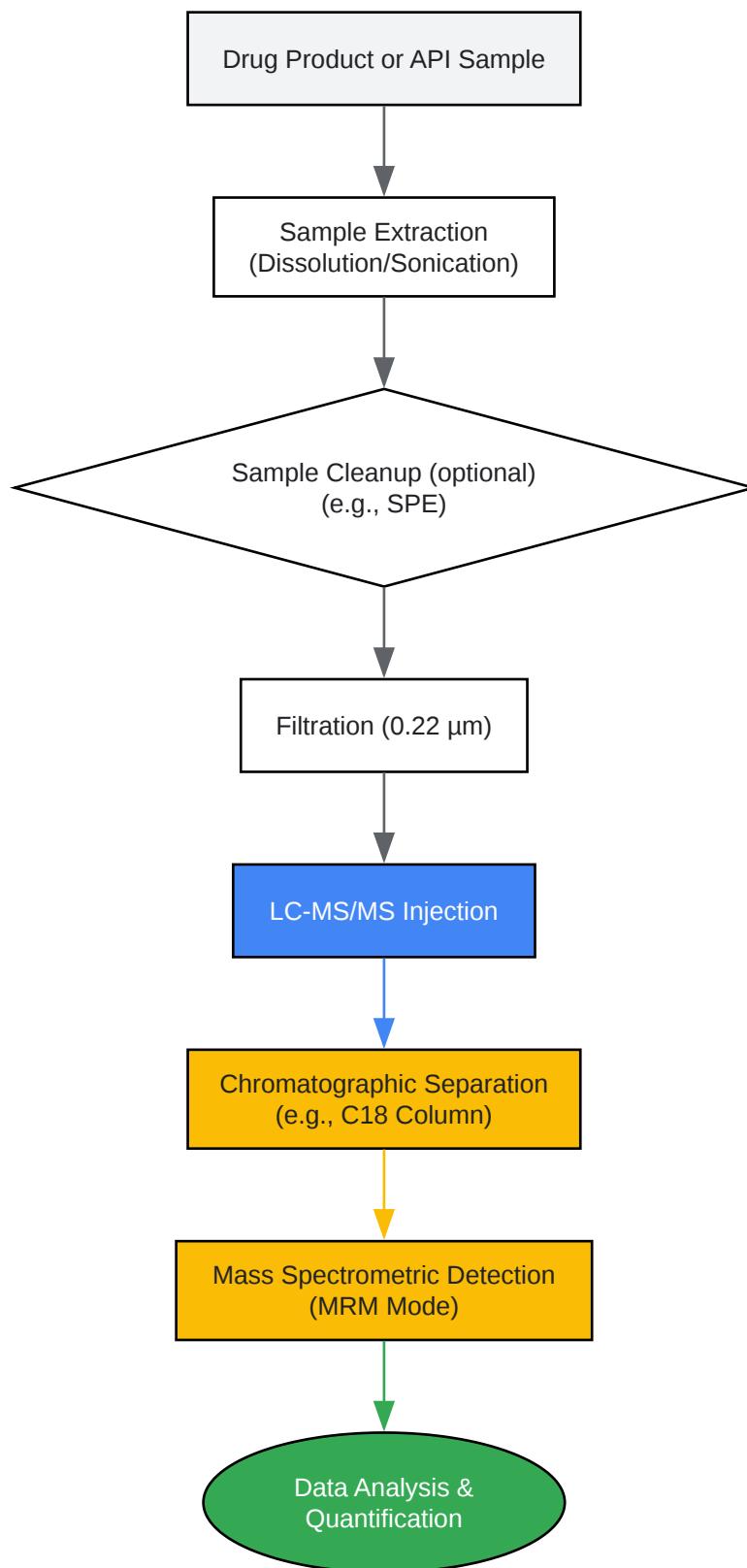
Protocol 1: General LC-MS/MS Method for NDiBA Quantification

This protocol provides a general framework. Method parameters must be optimized and validated for the specific drug product matrix.

- Sample Preparation:
 - Accurately weigh a sample of the ground drug product or API.
 - Dissolve the sample in a suitable solvent (e.g., methanol, dichloromethane, or a mixture). The choice of solvent depends on the solubility of the API and the nitrosamine.
 - Use sonication or vortexing to ensure complete dissolution.
 - Perform a sample cleanup step if necessary to remove matrix interferences. This may involve solid-phase extraction (SPE) or liquid-liquid extraction.
 - Filter the final extract through a 0.22 µm filter before injection.
- Chromatographic Conditions:
 - Column: A reverse-phase C18 column is commonly used.[\[1\]](#)
 - Mobile Phase A: Water with 0.1% formic acid.
 - Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.
 - Gradient: A typical gradient would start with a high percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B to elute the NDIBA.
 - Flow Rate: 0.2 - 0.5 mL/min.
 - Column Temperature: 30 - 40 °C.
 - Injection Volume: 5 - 10 µL.
- Mass Spectrometry Conditions:
 - Ionization Source: Electrospray Ionization (ESI) in positive mode.
 - Detection Mode: Multiple Reaction Monitoring (MRM) for high specificity and sensitivity.
 - MRM Transitions: Monitor at least two specific precursor-to-product ion transitions for NDIBA to ensure confident identification and quantification. The primary transition is used

for quantification, and the secondary transition is used for confirmation.

- Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.
- Quantification:
 - Prepare a calibration curve using certified reference standards of NDiBA in a matrix-matched solution.
 - Calculate the concentration of NDiBA in the sample by comparing its peak area to the calibration curve.



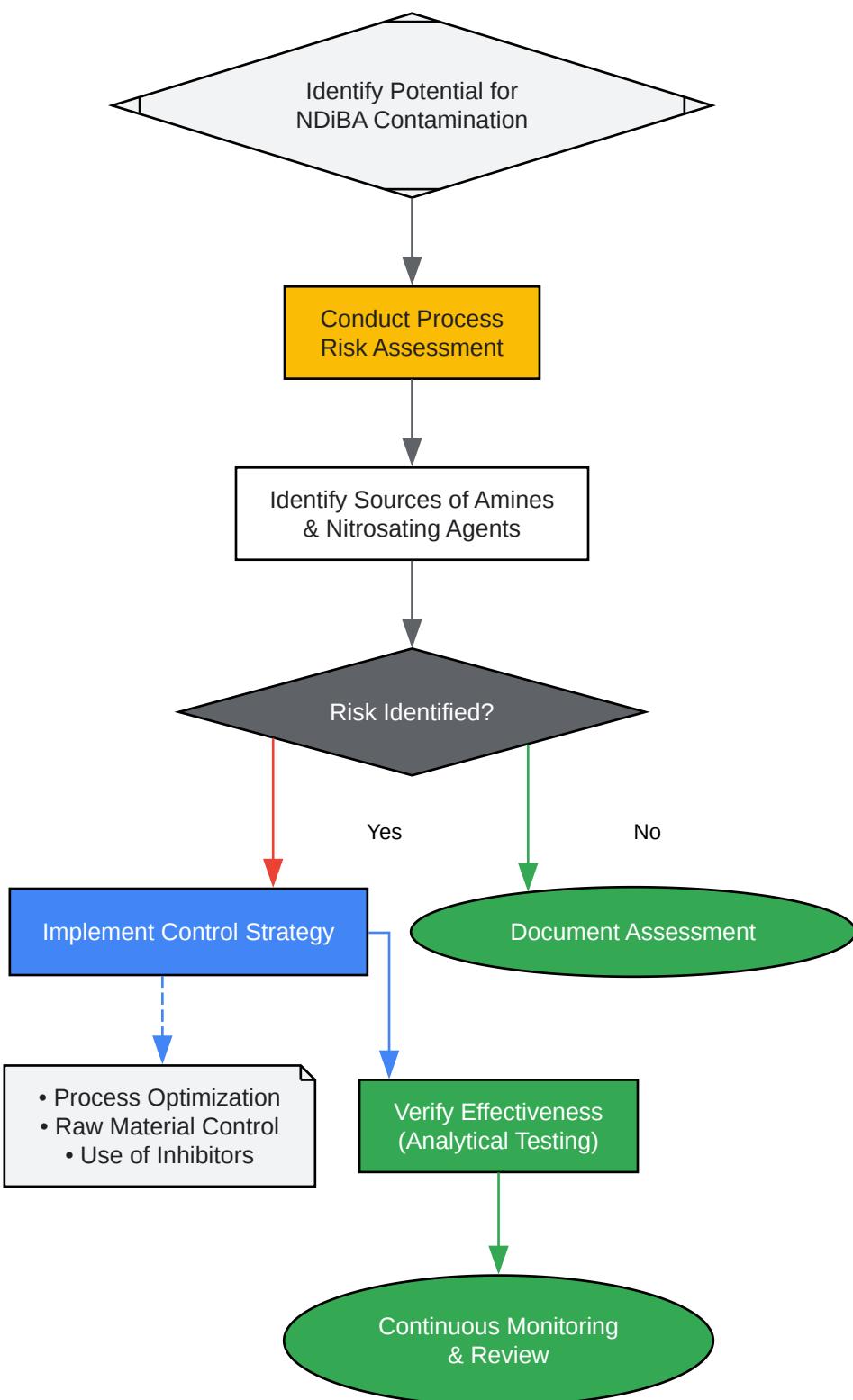
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Caption: A typical analytical workflow for the detection of NDiBA.

Mitigation and Control Strategies

A comprehensive control strategy is essential to mitigate the risk of NDiBA contamination. This involves a proactive approach based on risk assessment and process understanding.

- **Risk Assessment:** Manufacturers should conduct a thorough risk assessment of their manufacturing processes to identify potential sources of secondary amines and nitrosating agents.^[14] This assessment should evaluate raw materials, solvents, intermediates, and the potential for degradation.
- **Process Optimization:** Modify the synthetic or manufacturing process to avoid conditions that favor nitrosamine formation. This could involve changing the pH, temperature, or order of reagent addition.
- **Raw Material Control:** Implement stringent controls and testing for incoming raw materials, especially excipients, to screen for nitrite impurities.
- **Use of Inhibitors:** The addition of antioxidants, such as ascorbic acid (Vitamin C) or alpha-tocopherol (Vitamin E), has been shown to inhibit the formation of N-nitrosamines.^[2]
- **Formulation Design:** Consider the potential for interaction between the API and excipients during formulation development and throughout the product's shelf life.

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